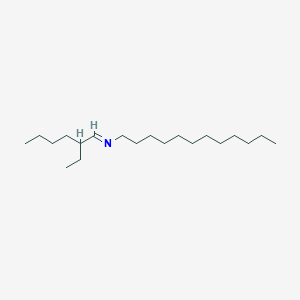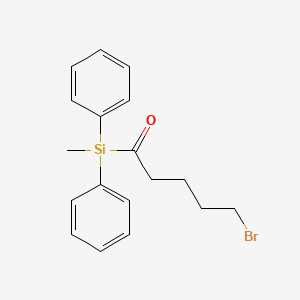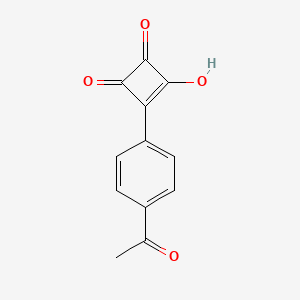![molecular formula C13H12N2O3 B12543600 2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one CAS No. 154150-81-9](/img/structure/B12543600.png)
2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of an imine group (C=N) and a pyran ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one typically involves the condensation of 2-aminophenol with 5-methoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxo derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy group on the pyran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one is primarily related to its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The imine group and the pyran ring play crucial roles in the binding process, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Aminophenyl)imino]methyl}phenol
- 2-{[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{[(2-Aminophenyl)imino]methyl}-5-(benzyl-oxy)phenol
Uniqueness
2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one is unique due to the presence of the methoxy group on the pyran ring, which influences its electronic properties and reactivity. This structural feature distinguishes it from other similar Schiff bases and contributes to its specific applications in various fields .
Properties
CAS No. |
154150-81-9 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[(2-aminophenyl)iminomethyl]-5-methoxypyran-4-one |
InChI |
InChI=1S/C13H12N2O3/c1-17-13-8-18-9(6-12(13)16)7-15-11-5-3-2-4-10(11)14/h2-8H,14H2,1H3 |
InChI Key |
FMBIAUIVHUIROY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C=NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


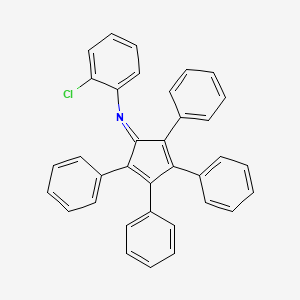
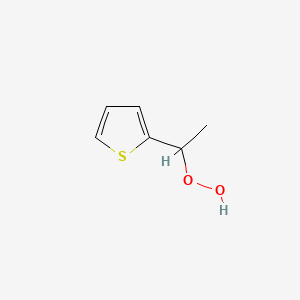
![2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol](/img/structure/B12543531.png)
![N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline](/img/structure/B12543533.png)
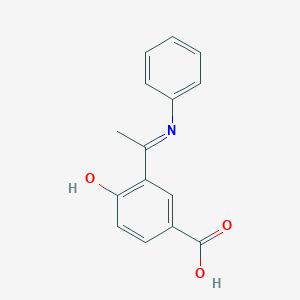

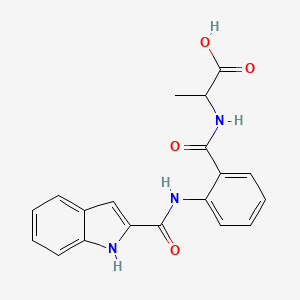
![Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B12543562.png)
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)
![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)

